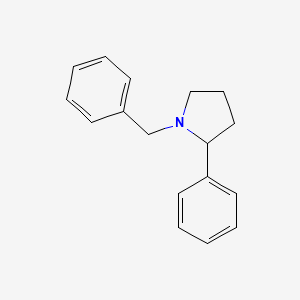

1-benzyl-2-phenylpyrrolidine

CAS No.: 1025-56-5

Cat. No.: VC11997091

Molecular Formula: C17H19N

Molecular Weight: 237.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1025-56-5 |

|---|---|

| Molecular Formula | C17H19N |

| Molecular Weight | 237.34 g/mol |

| IUPAC Name | 1-benzyl-2-phenylpyrrolidine |

| Standard InChI | InChI=1S/C17H19N/c1-3-8-15(9-4-1)14-18-13-7-12-17(18)16-10-5-2-6-11-16/h1-6,8-11,17H,7,12-14H2 |

| Standard InChI Key | CSTHCHSDLNWSOT-UHFFFAOYSA-N |

| SMILES | C1CC(N(C1)CC2=CC=CC=C2)C3=CC=CC=C3 |

| Canonical SMILES | C1CC(N(C1)CC2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 1-benzyl-2-phenylpyrrolidine consists of a five-membered pyrrolidine ring with a benzyl group () attached to the nitrogen atom and a phenyl group () at the adjacent carbon. This configuration creates a rigid, chiral center at the 2-position, which influences its stereochemical interactions in biological systems .

Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 237.34 g/mol | |

| Exact Mass | 237.15200 Da | |

| Partition Coefficient (LogP) | 3.96 | |

| Polar Surface Area (PSA) | 3.24 Ų |

The compound’s high LogP value indicates significant lipophilicity, favoring membrane permeability and blood-brain barrier penetration . Its low polar surface area further enhances bioavailability, a critical factor in central nervous system-targeted therapeutics .

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 1-benzyl-2-phenylpyrrolidine typically begins with readily available benzaldehyde derivatives. A representative pathway involves:

-

Condensation: Benzaldehyde reacts with ammonium acetate and ethyl acetoacetate under acidic conditions to form a Schiff base intermediate .

-

Cyclization: The intermediate undergoes Michael addition followed by cyclization in the presence of a protic acid (e.g., ) to yield the pyrrolidine core .

-

Functionalization: Subsequent alkylation with benzyl bromide introduces the benzyl group at the nitrogen atom .

This route achieves yields exceeding 70% with purification via trituration in methanol, ensuring high purity (>95%) .

Advanced Functionalization Strategies

Recent work demonstrates the incorporation of diverse substituents at the 4-position of the pyrrolidine ring, enabling access to derivatives such as:

-

Fluorinated analogs: Treatment with diethylaminosulfur trifluoride (DAST) converts ketone intermediates to difluoro derivatives (e.g., tert-butyl 4,4-difluoro-2-phenyl-pyrrolidine-1-carboxylate) .

-

Nitrile-containing derivatives: Mesylation of hydroxyl groups followed by displacement with cyanide ions yields 3-cyano-pyrrolidines .

These modifications expand the compound’s utility in structure-activity relationship (SAR) studies, particularly in optimizing kinase inhibitor potency .

Pharmacological Applications

TRK Kinase Inhibition

1-Benzyl-2-phenylpyrrolidine derivatives exhibit nanomolar inhibitory activity against TRKA, TRKB, and TRKC isoforms. Key findings include:

-

Compound 17: A derivative featuring a ( R )-2-fluorophenylpyrrolidine moiety demonstrates an IC of 0.003 μM in Ba/F3-Tel-TRKA cells and induces tumor regression in KM12 xenograft models at 10 mg/kg/day .

-

Selectivity Profile: Optimized analogs show >50-fold selectivity over off-target kinases (e.g., ROS1, ALK), minimizing adverse effects .

Mechanism of Action

X-ray crystallography reveals that the ( R )-2-phenylpyrrolidine group occupies a hydrophobic pocket adjacent to the ATP-binding site of TRK kinases. The benzyl moiety stabilizes the DFG-out conformation, while the phenyl group engages in π-π interactions with Phe617 and Phe698 residues . This dual binding mode underpins the compound’s high affinity and specificity.

Industrial and Research Applications

Pharmaceutical Intermediates

1-Benzyl-2-phenylpyrrolidine serves as a precursor to:

-

Anticoccidial agents: Used in veterinary medicine to treat intestinal infections .

-

Dye intermediates: Facilitates the synthesis of azobenzene-based colorants .

Drug Discovery Platforms

Its modular synthesis enables rapid generation of compound libraries for high-throughput screening. Notable case studies include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume